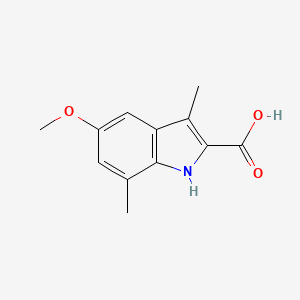

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-4-8(16-3)5-9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOLVXSKXCAACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=C2C)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . For this compound, specific starting materials and reaction conditions would be tailored to introduce the methoxy and dimethyl groups at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing the Fischer indole synthesis for large-scale reactions. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to isolate the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Formation of 5-hydroxy-3,7-dimethyl-1H-indole-2-carboxylic acid.

Reduction: Formation of 5-methoxy-3,7-dimethyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Neuroprotective Properties

Research indicates that 5-methoxyindole-2-carboxylic acid exhibits significant neuroprotective effects. It has been shown to reduce ischemic area size and oxidative stress in models of stroke. Studies have highlighted its ability to enhance long-term potentiation (LTP), which is crucial for learning and memory processes .

Case Study: Stroke Recovery

In a study investigating dietary impacts on brain recovery post-stroke, it was found that this compound contributed positively to functional recovery, suggesting its potential as a therapeutic agent for ischemic conditions .

Antiviral Activity

The compound has demonstrated antiviral properties, particularly against SARS-CoV-2. At a concentration of 52.0 μM, it completely inhibited viral replication in vitro. The compound also showed significant interferon-inducing activity and suppression of syncytium formation induced by the spike protein of the virus .

Data Table: Antiviral Efficacy

| Concentration (μM) | Viral Replication Inhibition (%) | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 52 | 100 | 1.06 | 78.6 |

Cancer Research

5-Methoxyindole-2-carboxylic acid has been implicated in cancer research, particularly concerning its role as a biomarker in malignant melanoma. Elevated levels of ester glucuronides and sulfates related to this compound were observed in patients with advanced melanoma, indicating its potential utility in cancer diagnostics and treatment strategies .

Case Study: Melanoma Biomarker

In clinical studies, increased concentrations of this compound were associated with disease progression in melanoma patients, highlighting its role as a potential biomarker for monitoring disease status .

Diabetes Treatment Potential

There is emerging evidence suggesting that derivatives of 5-methoxyindole-2-carboxylic acid may have therapeutic effects in diabetes management. Research indicates that these compounds can influence metabolic pathways beneficial for glucose regulation .

Multifunctional Neuroprotectors

Recent studies have synthesized hybrid compounds combining 5-methoxyindole-2-carboxylic acid with other pharmacophores to enhance neuroprotective effects against oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Parkinson's disease . These hybrids exhibited strong antioxidant properties and inhibited monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders.

Data Table: Hybrid Compound Efficacy

| Compound Type | Neuroprotective Activity | MAO-B Inhibition (%) | Oxidative Stress Reduction |

|---|---|---|---|

| Hydrazone Derivatives | High | Significant | Strong |

| Indole-3-propionic Acid | Moderate | Moderate | Moderate |

Mechanism of Action

The mechanism of action of 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent patterns are summarized in Table 1.

Table 1: Structural Comparison of Selected Indole Carboxylic Acids

Key Observations :

Crystallographic and Intermolecular Interactions

- MI2CA (5-methoxy-1H-indole-2-carboxylic acid) : Forms cyclic dimers via O–H⋯O hydrogen bonds between carboxylic acid groups. Additional N–H⋯O interactions between the indole NH and methoxy oxygen stabilize the lattice .

- 5-Methoxy-3,7-dimethyl analog: Methyl groups at positions 3 and 7 may disrupt dimer formation due to steric effects. Predicted C–H⋯O contacts and van der Waals interactions dominate, leading to distinct crystal symmetry (e.g., monoclinic vs. orthorhombic systems) .

- Indole-3-carboxylic acid (I3CA) : Exhibits centrosymmetric dimers linked by O–H⋯O bonds, extended into sheets via N–H⋯O interactions. Lacks methoxy or methyl groups, resulting in simpler packing motifs .

Spectroscopic Properties

Infrared Spectroscopy :

- MI2CA : Strong O–H stretching (2500–3000 cm⁻¹) and C=O vibrations (1690 cm⁻¹). Methoxy C–O–C asymmetric stretching at 1250 cm⁻¹ .

- 5-Methoxy-3,7-dimethyl analog : Additional C–H stretching (2850–2960 cm⁻¹) from methyl groups. Shifted C=O frequency due to reduced hydrogen-bonding efficiency .

- I3CA : Absence of methoxy group eliminates ~1250 cm⁻¹ peak, simplifying the IR profile .

Neuroprotection and Enzyme Inhibition :

- MI2CA : Reduces ischemic damage and oxidative stress in stroke models. Inhibits lipoyl dehydrogenase, disrupting mitochondrial α-keto acid oxidation .

- 5-Methoxy-3,7-dimethyl analog : Enhanced lipophilicity from methyl groups may improve blood-brain barrier penetration but reduce solubility. Unclear if steric effects diminish enzyme binding .

- Quinaldic acid (structural analog) : Shares mitochondrial accumulation but lacks indole scaffolding, showing weaker neuroprotective effects .

Biological Activity

5-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This article discusses its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Interactions

Indole derivatives, including this compound, interact with various molecular targets, leading to multiple biological effects. These compounds have been shown to bind with high affinity to receptors involved in neurotransmission and inflammation pathways. The compound's structure allows it to modulate several biochemical pathways critical for maintaining cellular homeostasis.

Biochemical Pathways

Research indicates that indole derivatives can influence gut microbiota metabolism, particularly the metabolism of tryptophan. This interaction plays a significant role in regulating immune responses and maintaining intestinal health. Additionally, the compound has been associated with neuroprotective effects, particularly in the context of ischemic injury, where it helps preserve mitochondrial function and reduces oxidative stress .

This compound exhibits a range of biological activities:

- Antioxidant Activity: The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress in cells .

- Neuroprotective Effects: It has been shown to protect neuronal cells from oxidative damage induced by hydrogen peroxide and other neurotoxic agents .

- Anti-inflammatory Properties: The compound modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like neurodegenerative diseases .

Case Studies

-

Neuroprotection in Cell Models

A study evaluated the neuroprotective effects of various indole derivatives, including this compound. The results indicated significant reductions in neuronal cell death when exposed to oxidative stressors. Specifically, hydroxylated derivatives showed enhanced neuroprotection compared to their parent compounds . -

MAO-B Inhibition

In vitro studies have demonstrated that this compound and its derivatives exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The inhibition was found to be dose-dependent, with promising implications for developing treatments targeting MAO-B .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Ester hydrolysis : Starting from methyl or ethyl esters (e.g., ethyl 5-methoxy-3,7-dimethylindole-2-carboxylate) using alcoholic potassium hydroxide, followed by acidification to yield the carboxylic acid .

- Functional group introduction : Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution on pre-formed indole scaffolds .

- Purification : Recrystallization from hot water or ethanol is commonly employed to achieve high purity (>95%) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

Q. What storage conditions ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C or lower to prevent decomposition .

- Environment : Use airtight, light-resistant containers under inert gas (N/Ar) to avoid oxidation or moisture absorption .

- Compatibility : Avoid contact with strong acids/bases or reactive metals (e.g., aluminum) to prevent undesired reactions .

Q. Which analytical methods determine purity and identity?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) at 1.0 mL/min flow rate; retention times are compared against standards .

- Melting point analysis : A sharp melting point (e.g., ~208–210°C) confirms purity; deviations >2°C suggest impurities .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Methodological Answer:

- Catalyst selection : Use recyclable Lewis acids (e.g., ZnCl) in Friedel-Crafts reactions to enhance regioselectivity and reduce waste .

- Continuous flow reactors : Improve reaction efficiency and scalability for steps like ester hydrolysis or alkylation, achieving >80% yields .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools (e.g., FT-IR probes) to track reaction progress and adjust parameters in real time .

Q. How should researchers address contradictions in reported physicochemical data?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., DSC for melting point, Karl Fischer titration for water content) to resolve discrepancies in properties like solubility or thermal stability .

- Computational modeling : Use Gaussian or COSMO-RS to predict logP, pKa, and solubility, then validate experimentally .

- Literature benchmarking : Compare data against structurally similar indoles (e.g., 5-chloroindole-2-carboxylic acid derivatives) to identify outliers .

Q. What computational strategies predict biological activity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against targets like serotonin receptors or cyclooxygenase-2, leveraging the indole scaffold’s known affinity .

- QSAR models : Train models on indole derivatives with reported IC values to predict cytotoxicity or enzyme inhibition .

- MD simulations : GROMACS simulations (100 ns) assess binding stability in biological membranes or protein pockets .

Q. How to resolve discrepancies in spectroscopic data interpretation?

Methodological Answer:

- 2D NMR : Perform HSQC and HMBC to unambiguously assign - correlations, especially for overlapping signals in crowded aromatic regions .

- Crystallographic refinement : Re-analyze diffraction data with SHELXL to resolve ambiguities in substituent positions or hydrogen-bonding motifs .

- Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for analogous indole structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.